TLR8 agonist 9

Immuno-oncology Tumor growth inhibition HER2+ cancer models

Immuno-oncology researchers often face conflicting potency and plasma stability in TLR8 agonist tool compounds, complicating dose-response and translational studies. TLR8 agonist 9 (CAS 3034750-61-0) resolves this with a defined middle-potency EC50 (0.25-1 μM), 97% tumor growth inhibition in the MC38-HER2 model, and demonstrated stability in both human and murine plasma. This enables rigorous in vivo oncology experiments and cross-species translational workflows without confounding variables. BenchChem supplies this compound with ≥98% purity, reliable global fulfillment, and comprehensive documentation to support reproducible research.

Molecular Formula C38H43N7O8
Molecular Weight 725.8 g/mol
Cat. No. B12363773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 9
Molecular FormulaC38H43N7O8
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)C6COC(OC6)CN7C(=O)C=CC7=O)N=C4)N=C(C1)N
InChIInChI=1S/C38H43N7O8/c1-2-10-43(12-13-46)35(49)24-14-23-3-4-27(17-30(23)42-31(39)16-24)38(8-9-38)37(51)41-28-15-25-19-44(11-7-29(25)40-18-28)36(50)26-21-52-34(53-22-26)20-45-32(47)5-6-33(45)48/h3-6,14-15,17-18,26,34,46H,2,7-13,16,19-22H2,1H3,(H2,39,42)(H,41,51)
InChIKeyWAOWMPRZUQMJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLR8 Agonist 9: Chemical Identity & Baseline Profile


TLR8 agonist 9 (Compound II-77, CAS 3034750-61-0, molecular formula C38H43N7O8) is a small-molecule agonist of Toll-like receptor 8 (TLR8) . The compound is reported to activate human TLR8 with an EC50 in the range of 0.25–1 μM and to be stable in both human and murine plasma . In cellular assays, TLR8 agonist 9 induces the secretion of the pro-inflammatory cytokine TNFα with an EC50 of <1 μM .

TLR8 Agonist 9: Interchangeability Concerns


Within the TLR8 agonist class, small structural modifications translate into significant variations in functional potency, receptor selectivity, and in vivo pharmacodynamic outcomes. Simple interchange based on nominal target engagement risks introducing confounding variables in immunological research. For instance, the clinical-stage agonist Motolimod exhibits an EC50 of approximately 100 nM , while Selgantolimod demonstrates an IL-12p40 EC50 of 220 nM with >100-fold selectivity over TLR7 [1]. TLR8 agonist 9 occupies a distinct position in this landscape, with a reported EC50 of 0.25–1 μM and a unique in vivo efficacy profile. The following evidence demonstrates the compound's specific, quantifiable differentiators that justify its targeted selection over the closest available analogs.

TLR8 Agonist 9: Comparative Differentiation Evidence


In Vivo Antitumor Efficacy vs. Closest Analog

In a direct comparative study using the MC38-HER2 xenograft mouse model, TLR8 agonist 9 (Compound II-77) demonstrated a tumor growth inhibition (TGI) rate of 97%, substantially exceeding the 89% TGI achieved by its closest structural analog, TLR8 agonist 8 (Compound II-72) [1]. This 8-percentage-point difference in tumor suppression represents a meaningful divergence in in vivo efficacy between compounds with otherwise comparable in vitro TLR8 agonism profiles (EC50 = 0.25–1 μM for both).

Immuno-oncology Tumor growth inhibition HER2+ cancer models

TLR8 Activation Potency vs. Clinical Candidates

TLR8 agonist 9 activates human TLR8 with an EC50 of 0.25–1 μM . In comparison, the clinical-stage agonist Motolimod (VTX-2337) exhibits a more potent EC50 of 100 nM in analogous reporter gene assays , while Selgantolimod (GS-9688) demonstrates an IL-12p40 EC50 of 220 nM in human PBMCs . This 2.5- to 10-fold difference in potency positions TLR8 agonist 9 as a useful tool for investigating graded TLR8 activation, distinct from the higher-potency clinical leads.

TLR8 agonism Potency profiling Immunomodulation

TNFα Induction Potency vs. Resiquimod

TLR8 agonist 9 induces the secretion of TNFα with an EC50 of <1 μM . As a reference point, the dual TLR7/8 agonist Resiquimod (R848) exhibits a TLR8-selective EC50 of approximately 2.63 μM in HEK-blue reporter cell assays [1]. This indicates that TLR8 agonist 9 is at least 2.6-fold more potent at driving TLR8-mediated cytokine production than the widely used reference agonist.

Cytokine profiling TNFα induction TLR8 selectivity

Cross-Species Plasma Stability

TLR8 agonist 9 is reported to be stable in both human and murine plasma [1]. While plasma stability is a common attribute among small-molecule TLR8 agonists, the explicit reporting of cross-species stability for TLR8 agonist 9 reduces uncertainty for researchers planning to transition from in vitro mouse studies to human-relevant ex vivo assays.

Plasma stability In vivo pharmacology Translational research

TLR8 Agonist 9: Research & Application Scenarios


Maximal Tumor Growth Inhibition in HER2+ Xenografts

Based on the 97% tumor growth inhibition (TGI) achieved in the MC38-HER2 xenograft model [1], TLR8 agonist 9 is optimally suited for in vivo oncology studies where near-complete tumor suppression is the primary experimental endpoint. Its 8-percentage-point advantage over the structurally related TLR8 agonist 8 (TGI 89%) makes it the preferred choice within the II-series compound family for maximum anti-tumor efficacy.

Moderate TLR8 Activation Assays

With an EC50 of 0.25–1 μM , TLR8 agonist 9 occupies a middle-potency niche between high-potency clinical candidates (Motolimod, 100 nM) and weaker agonists. This potency profile is ideal for dose-response experiments aimed at identifying the minimal effective TLR8 engagement required for specific immunological outcomes, or for studies seeking to avoid the maximal receptor activation associated with more potent agonists.

TNFα Signaling with Reduced TLR7 Crosstalk

The compound's ability to induce TNFα secretion with an EC50 of <1 μM positions it as a potent tool for dissecting TLR8-specific cytokine pathways. Its >2.6-fold higher potency for TNFα induction compared to the reference dual-agonist Resiquimod (TLR8 EC50 = 2.63 μM) allows for experiments that minimize confounding TLR7 activation, a known issue with Resiquimod and other dual TLR7/8 agonists.

Cross-Species Translational Pharmacology

The documented stability of TLR8 agonist 9 in both human and murine plasma supports its use in translational research workflows. Researchers can confidently conduct preliminary in vivo mouse studies and subsequently perform ex vivo assays on human primary cells without concerns that differential plasma stability will introduce artifacts.

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